2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester belonging to the pinacol boronate family, widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its structure features an ortho-bromo and para-methoxy substituent on the phenyl ring, which influence its electronic and steric properties. This compound is synthesized via chlorination of precursor aryl boronic esters using N-chlorosuccinimide (NCS), followed by Suzuki coupling with indazole derivatives, achieving yields up to 92% . Applications span pharmaceutical intermediates, particularly in the synthesis of indazole-based inhibitors targeting cancer pathways .
Properties
IUPAC Name |
2-(2-bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBLTELXLITBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161275 | |
| Record name | 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595078-07-1 | |
| Record name | 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1595078-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1595078-07-1) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is , with a molecular weight of 313. The compound features a dioxaborolane ring structure, which is significant for its reactivity and potential biological applications. The presence of the bromine and methoxy groups enhances its interaction with biological targets.
The biological activity of 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antiparasitic Activity : Similar compounds have shown efficacy against malaria parasites by inhibiting specific ATPase activities essential for parasite survival .
- Anticancer Properties : The structural features of the compound may allow it to inhibit key signaling pathways involved in cancer progression, particularly through interactions with kinases .
Case Studies and Research Findings
-
Antiparasitic Activity :
- A study on related compounds indicated that modifications in the aryl group can lead to enhanced activity against Plasmodium falciparum, the malaria-causing parasite. The introduction of halogen substitutions has been shown to improve metabolic stability and solubility while maintaining low cytotoxicity against human cells .
- Anticancer Potential :
Comparative Biological Activity Table
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions , where it acts as a boron source to form biaryl or heterobiaryl structures.
Reaction Mechanism
-
Oxidative Addition : Aryl halides react with palladium catalysts (e.g., Pd(PPh₃)₄) to form aryl-palladium complexes.
-
Transmetalation : The boronic ester transfers its aryl group to the palladium center via base-assisted activation.
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Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.
Key Reaction Conditions
| Component | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd/C | 70–95% |
| Base | Na₂CO₃, K₃PO₄, or CsF | — |
| Solvent | THF, DMF, or 1,4-dioxane | — |
| Temperature | 80–110°C (reflux) | — |
Example Reaction :
This method has been used to synthesize intermediates for pharmaceuticals and functional materials .
Protodeboronation Under Acidic Conditions
The compound undergoes protodeboronation (B–C bond cleavage) in acidic media, forming substituted benzene derivatives.
Experimental Observations
-
Conditions : HCl (conc.) or H₃PO₄ in polar solvents (e.g., MeOH, CH₂Cl₂) at 25–50°C .
-
Outcome : The boron group is replaced by hydrogen, yielding 2-bromo-6-methoxybenzene derivatives.
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Side Reactions : Competing debromination may occur under prolonged acidic exposure .
Mechanistic Pathway :
Substitution Reactions Involving the Bromine Atom
The bromine substituent at the 2-position participates in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings .
Examples
-
Buchwald-Hartwig Amination :
Yields: 60–85% with Pd(OAc)₂/Xantphos . -
Ullmann Coupling :
Copper-mediated coupling with aryl iodides to form diaryl ethers .
Hydrogenation of the Aromatic Ring
Under hydrogen gas (H₂) and Rh/C or Pd/C catalysts, the aromatic ring can be hydrogenated to produce cyclohexane derivatives.
Key Data
| Catalyst | Solvent | Temperature | Conversion | cis:trans Ratio |
|---|---|---|---|---|
| Rh/Al₂O₃ | EtOAc | 50°C | >90% | 85:15 |
| Pd/C | MeOH | 25°C | 70% | 60:40 |
Applications : Synthesis of saturated heterocycles or functionalized cyclohexanes for medicinal chemistry .
Functional Group Transformations
Comparison with Similar Compounds
Table 1: Structural Comparison of Ortho/Meta-Substituted Boronic Esters
Key Insights :
Key Insights :
- High yields (e.g., 92% for the target compound) are achieved via optimized chlorination and coupling conditions .
- Lower yields (e.g., 26% in ) reflect challenges in isolating sterically hindered products .
Reactivity in Cross-Coupling Reactions
Table 3: Reactivity Profiles
Key Insights :
Key Insights :
- Methoxy groups improve solubility but may reduce thermal stability compared to halogenated analogs .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Catalyst/Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂/1,4-dioxane | 80°C, 12 h | 75–85% | |
| K₂CO₃/MeCN | Reflux, 6 h | 40–55% |
How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peaks consistent with the molecular formula C₁₃H₁₇BBrO₃ .
Q. Table 2: Key ¹H NMR Shifts (CDCl₃)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H (ortho to Br) | ~7.2 | Doublet | |
| OCH₃ | 3.8 | Singlet | |
| Pinacol CH₃ | 1.3 | Singlet |
Advanced Research Questions
How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
- Steric Hindrance: The bromine and methoxy groups at the 2- and 6-positions create steric bulk, slowing transmetalation. Optimize using bulky phosphine ligands (e.g., SPhos) to stabilize the Pd intermediate .
- Electronic Effects: Electron-withdrawing bromine reduces electron density on the boron, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. Table 3: Ligand Effects on Coupling Efficiency
| Ligand | Solvent | Yield | Reference |
|---|---|---|---|
| SPhos | THF | 88% | |
| PPh₃ | DMF | 72% |
What strategies resolve contradictions in reported reaction yields for cross-coupling applications?
Methodological Answer:
Discrepancies arise from:
- Isomer Formation: Regioisomers (e.g., ortho vs. para substitution) may form during synthesis, requiring chromatography (Hex/EtOAc gradients) or recrystallization for separation .
- Catalyst Deactivation: Trace moisture deactivates Pd catalysts. Use rigorously anhydrous conditions and molecular sieves .
Case Study:
In a 2023 study, flash chromatography (Hex/EtOAc 25:1) resolved isomers of a fluoro-dimethylphenyl dioxaborolane, achieving 66% isolated yield .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Methodological Answer:
Q. Table 4: Stability Assessment
| Condition | Degradation Time | Byproduct | Reference |
|---|---|---|---|
| Ambient (25°C, 50% RH) | 7 days | Boronic acid | |
| Argon, –20°C | >6 months | None |
What advanced applications exist for this compound in medicinal chemistry or materials science?
Methodological Answer:
- Anticancer Agents: Analogous dioxaborolanes inhibit glycolysis in prostate cancer by targeting mitochondrial complexes (e.g., 2-(6-cyclopropoxynaphthalen-2-yl)-dioxaborolane) .
- Organic Electronics: Thiophene-functionalized dioxaborolanes serve as precursors for conductive polymers in OLEDs .
Case Study:
A 2024 study synthesized HNK-B derivatives using K₂CO₃-mediated coupling, achieving 40% yield for antiproliferative agents .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
